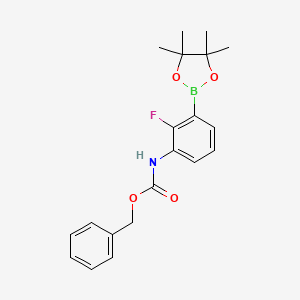
3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester
Übersicht
Beschreibung
3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a carbobenzyloxy (Cbz) protected amino group
Wirkmechanismus
Target of Action
It is known that boronic acids and their esters are often used in the synthesis of various bioactive compounds, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
The compound, also known as “Benzyl (2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate”, contains a Cbz-protected amino group . The Cbz group (carboxybenzyl group) is a common protecting group in organic synthesis, particularly for amines . It can be removed under certain conditions, such as hydrogenation or treatment with certain reagents . This suggests that the compound might interact with its targets by releasing the protected amine, which could then participate in further reactions.
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes, including enzyme inhibition, signal transduction, and cell adhesion . The released amine, after deprotection, could also interact with various biochemical pathways.
Pharmacokinetics
For instance, the presence of the boronic acid pinacol ester group might influence the compound’s solubility and stability, potentially affecting its absorption and distribution .
Result of Action
Given its structure, it might be involved in the synthesis of various bioactive compounds, potentially leading to diverse cellular effects depending on the specific context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the Cbz protecting group can vary depending on the pH and temperature . Additionally, the presence of other molecules could influence the compound’s interactions with its targets and its participation in various reactions .
Vorbereitungsmethoden
The synthesis of 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester typically involves multiple steps. One common method includes the protection of the amino group with a Cbz group, followed by the introduction of the boronic acid moiety. The pinacol ester is then formed to enhance the stability of the boronic acid group.
Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.
Introduction of the Boronic Acid Group: The protected amino compound is then subjected to a borylation reaction using a boronic acid derivative, often in the presence of a palladium catalyst.
Formation of the Pinacol Ester: The boronic acid group is converted to its pinacol ester form using pinacol in the presence of a dehydrating agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and nucleophiles. Major products formed from these reactions include phenols, deprotected amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester include other boronic acid derivatives with different substituents on the phenyl ring or different protecting groups on the amino group. Examples include:
4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester: Similar structure but with different substitution pattern on the phenyl ring.
3-(Boc-Amino)-2-fluorophenylboronic acid, pinacol ester: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
3-(Cbz-Amino)-4-fluorophenylboronic acid, pinacol ester: Fluorine atom is positioned differently on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the use of the Cbz protecting group, which provides distinct reactivity and stability compared to other similar compounds.
Eigenschaften
IUPAC Name |
benzyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-11-8-12-16(17(15)22)23-18(24)25-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMAXKZBAJKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124142 | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-41-5 | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251423.png)
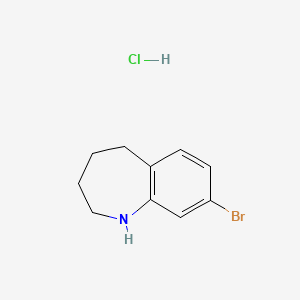
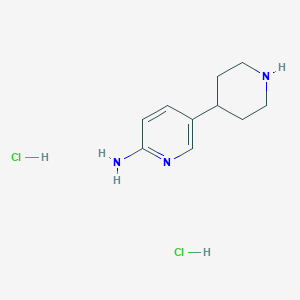
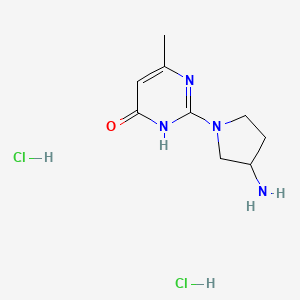
![Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B3251434.png)

![1-Azetidinecarboxylic acid, 2-[[[2-nitro-3-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3251457.png)

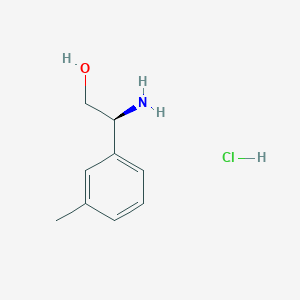




![Methyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3251522.png)
